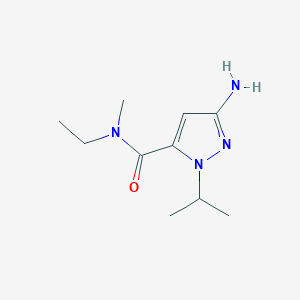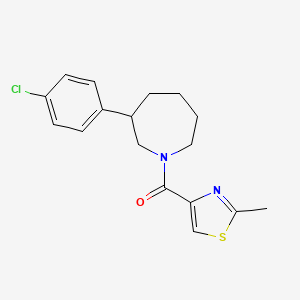
4-fluoro-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has been the subject of scientific research due to its potential use in various fields. This compound is also known as PFOB and is a member of the oxadiazole family.
作用機序
Target of Action
Compounds with similar structures have been known to exhibit diverse biological activities .
Mode of Action
It has been synthesized as a potent fungicidal agent . This suggests that it may interact with specific targets in fungi to inhibit their growth or reproduction.
Biochemical Pathways
Compounds with similar structures have been known to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . This suggests that it may interact with a variety of biochemical pathways to exert its effects.
Result of Action
Given its potential fungicidal activity , it may result in the death of fungal cells or inhibit their growth.
実験室実験の利点と制限
The advantages of using 4-fluoro-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide in lab experiments include its high purity and good yields, as well as its potential use in various fields. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the research on 4-fluoro-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide. These include:
1. Further studies to understand its mechanism of action and potential use in various fields.
2. Investigation of its potential use as a fluorescent probe for the detection of metal ions.
3. Development of new synthesis methods to improve the yield and purity of the compound.
4. Investigation of its potential use in combination with other drugs for the treatment of cancer and other diseases.
5. Evaluation of its potential toxicity and safety in animal models and human clinical trials.
Conclusion:
In conclusion, 4-fluoro-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has been the subject of scientific research due to its potential use in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
合成法
The synthesis of 4-fluoro-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide involves the reaction of 4-fluorobenzoyl chloride with 5-amino-3-(pyridin-4-yl)-1,2,4-oxadiazole in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product. This method has been reported to yield high purity and good yields of the desired compound.
科学的研究の応用
4-fluoro-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide has been the subject of scientific research due to its potential use in various fields. This compound has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
4-fluoro-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN4O2/c15-11-3-1-9(2-4-11)12(20)17-14-19-18-13(21-14)10-5-7-16-8-6-10/h1-8H,(H,17,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZRBJMKXWUBTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NN=C(O2)C3=CC=NC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-2-cyano-N-(3,4-dimethylphenyl)-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2383264.png)



![2-Methyl-4-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridine](/img/structure/B2383273.png)


![N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}furan-2-carboxamide](/img/structure/B2383277.png)


![7-Fluoro-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2383282.png)
![8-(2-((4-ethoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2383283.png)
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B2383284.png)